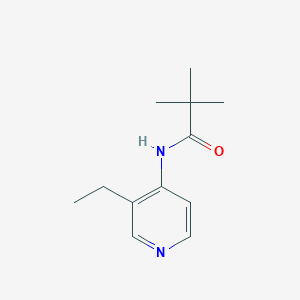

N-(3-ethylpyridin-4-yl)-2,2-dimethylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3-ethylpyridin-4-yl)-2,2-dimethylpropanamide” is a chemical compound that contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The compound also contains an amide group, which is a functional group consisting of a carbonyl group linked to a nitrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as nucleophilic substitution or coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring and the amide group would likely contribute significantly to the compound’s properties .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyridine ring and the amide group. Pyridine is a basic compound and can undergo reactions at the nitrogen atom. The amide group can participate in various reactions such as hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, the presence of functional groups, and the types of atoms it contains .Applications De Recherche Scientifique

Synthesis and Photophysical Properties

One study focuses on the synthesis and photophysical properties of mono(2,2',2"-terpyridine) complexes of Ruthenium(II), which are related to the type of compound you're interested in. These complexes exhibit emission, absorption, and electrochemical properties that depend on the nonchromophoric ligands and the coordination geometry, highlighting their potential in materials science and photophysical applications (Coe et al., 1995).

Antitumor Activity

Another research domain is the exploration of DNA-intercalating drugs, such as N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), for their potential in cancer therapy. These compounds exhibit promising preclinical activity against solid tumors, emphasizing their significance in the development of new cancer treatments (McCrystal et al., 1999).

Neurological Disease Research

The use of specific compounds for the localization of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients illustrates another crucial application. Such research contributes to our understanding of Alzheimer's pathology and the development of diagnostic and therapeutic strategies (Shoghi-Jadid et al., 2002).

Polymerization and Material Science

Studies on the stereospecific anionic polymerization of N,N-dialkylacrylamides, including compounds similar to the one you're interested in, highlight their utility in creating polymers with specific configurations. This has implications for material science, particularly in the development of new polymeric materials (Kobayashi et al., 1999).

Drug Development and Molecular Interaction

Research also delves into the interaction of acridine antitumor agents with DNA, investigating the binding energies and groove preferences. Such studies are fundamental in drug development, providing insights into how these compounds interact with biological targets to exert their effects (Crenshaw et al., 1995).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(3-ethylpyridin-4-yl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-5-9-8-13-7-6-10(9)14-11(15)12(2,3)4/h6-8H,5H2,1-4H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNRFVWGIHKDPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CN=C1)NC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-ethylpyridin-4-yl)-2,2-dimethylpropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate](/img/structure/B2832271.png)

![6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(4-methylbenzyl)oxime](/img/structure/B2832272.png)

![Ethyl 4-({4-[(3-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2832277.png)

![(E)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2832279.png)

![6-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine](/img/structure/B2832280.png)

![3-amino-N-(3-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2832283.png)